4-Methyl-1-propylpyrazol-3-amine;hydrochloride
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Overview
Description
4-Methyl-1-propylpyrazol-3-amine;hydrochloride is a chemical compound with the molecular formula C7H14ClN3. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes . This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 4-position and a propyl group at the 1-position, along with an amine group at the 3-position, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-propylpyrazol-3-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-propyl-3-methyl-1H-pyrazole with hydrazine hydrate under acidic conditions to form the desired amine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C .
Industrial Production Methods
For industrial-scale production, the synthesis may involve a multi-step process starting from commercially available starting materials. The key steps include the formation of the pyrazole ring, followed by selective alkylation and amination reactions. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-propylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxylamines, and various substituted pyrazole derivatives .
Scientific Research Applications
4-Methyl-1-propylpyrazol-3-amine;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-propylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can act as a ligand for receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-propylpyrazol-4-amine;hydrochloride
- 4-Amino-1-methylpyrazole
- 1-Methyl-4-amino-pyrazole
Uniqueness
4-Methyl-1-propylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C7H14ClN3 |
---|---|
Molecular Weight |
175.66 g/mol |
IUPAC Name |
4-methyl-1-propylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C7H13N3.ClH/c1-3-4-10-5-6(2)7(8)9-10;/h5H,3-4H2,1-2H3,(H2,8,9);1H |
InChI Key |
CBIOVVGFWANPFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)N)C.Cl |
Origin of Product |
United States |
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